molecular formula C10H8O4 B1592150 2-Vinylterephthalic acid CAS No. 216431-29-7

2-Vinylterephthalic acid

Cat. No.: B1592150
CAS No.: 216431-29-7
M. Wt: 192.17 g/mol
InChI Key: CFCMNKJCKDXHHO-UHFFFAOYSA-N
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Description

2-Vinylterephthalic acid is a chemical compound with the molecular formula C10H8O4 . It has an average mass of 192.168 Da and a monoisotopic mass of 192.042252 Da . It is also known by other names such as 1,4-Benzenedicarboxylic acid, 2-ethenyl- .


Synthesis Analysis

The synthesis of this compound involves the use of thionyl chloride . The process involves mixing vinyl terephthalic acid with thionyl chloride and stirring the mixture at 50°C for about 4 hours until a clear solution is obtained . The excess thionyl chloride is then removed by evaporation under reduced pressure .


Molecular Structure Analysis

The molecular structure of this compound consists of 10 carbon atoms, 8 hydrogen atoms, and 4 oxygen atoms . The InChI key for this compound is CFCMNKJCKDXHHO-UHFFFAOYSA-N .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . The compound should be stored in a dry environment at a temperature between 2-8°C .

Scientific Research Applications

Fluorescent Sensing of Hydrogen Sulfide

A vinyl-functionalized metal-organic framework (MOF) using 2-vinylterephthalic acid was developed for ratiometric and fluorescent visual sensing of hydrogen sulfide (H2S). This MOF, with its water stability and fast response, has shown potential in biological and environmental applications, including visual detection of H2S in water samples (Han et al., 2022).

Analysis of Plastic Monomers

This compound has been used in the determination of plastic monomers in water. By employing solid-phase microextraction and liquid chromatography, researchers analyzed the presence of terephthalic acid and vinyl acetate, demonstrating the significance of this compound in environmental monitoring (Batlle et al., 2001).

Advanced Oxidation Processes

The compound has relevance in advanced oxidation processes for the destruction of terephthalic acid (TPA), a toxic substance used in various products. This research suggests its importance in environmental management and wastewater treatment (Thiruvenkatachari et al., 2007).

Catalytic Applications

Amidoterephthalate copper complexes derived from this compound have shown promise as catalysts for diastereoselective reactions in aqueous media. This application demonstrates its role in the development of more efficient and environmentally friendly catalytic processes (Karmakar et al., 2014).

Polymerization for Organic Batteries

Research on the synthesis and polymerization of 2-vinylterephthalate for use as an anode material in organic batteries illustrates the potential of this compound in advanced energy storage technologies (Nauroozi et al., 2016).

Safety and Hazards

The safety information for 2-Vinylterephthalic acid indicates that it has the GHS07 pictogram . The hazard statements associated with this compound are H302, H315, H319, and H335 . The precautionary statements are P261 and P305+P351+P338 .

Future Directions

2-Vinylterephthalic acid has been used in the synthesis of mesogen-jacketed liquid crystal polymers . These polymers form very stable liquid crystal phases above the glass transition temperatures . This suggests potential applications in the field of materials science, particularly in the development of new materials with unique properties .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 2-Vinylterephthalic acid are not fully understood due to limited research. It is known that this compound can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and may involve binding interactions, enzyme inhibition or activation, and changes in gene expression .

Molecular Mechanism

It is hypothesized that this compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Properties

IUPAC Name

2-ethenylterephthalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O4/c1-2-6-5-7(9(11)12)3-4-8(6)10(13)14/h2-5H,1H2,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFCMNKJCKDXHHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=C(C=CC(=C1)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00610648
Record name 2-Ethenylbenzene-1,4-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00610648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

216431-29-7
Record name 2-Ethenylbenzene-1,4-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00610648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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